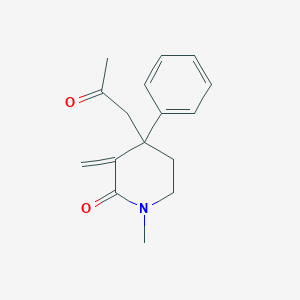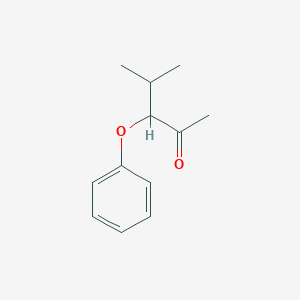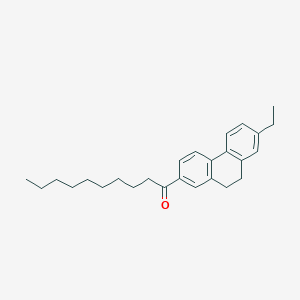
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a phenanthrene core, which is a polycyclic aromatic hydrocarbon, substituted with an ethyl group and a decanone chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 9,10-dihydrophenanthrene, which can be obtained through the hydrogenation of phenanthrene.
Ethylation: The 9,10-dihydrophenanthrene is then subjected to an ethylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.
Acylation: The ethylated product is further reacted with decanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the decanone chain.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and reactivity.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, including fragrances and dyes, due to its unique aromatic structure.
Mécanisme D'action
The mechanism of action of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways by forming reactive intermediates.
Comparaison Avec Des Composés Similaires
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one can be compared with other phenanthrene derivatives, such as:
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one: Similar in structure but with a shorter alkyl chain.
9,10-Dihydrophenanthrene: Lacks the ethyl and decanone substituents, making it less complex.
Phenanthrene: The parent compound without any substitutions.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Propriétés
Numéro CAS |
61314-05-4 |
|---|---|
Formule moléculaire |
C26H34O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-(7-ethyl-9,10-dihydrophenanthren-2-yl)decan-1-one |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-26(27)23-15-17-25-22(19-23)14-13-21-18-20(4-2)12-16-24(21)25/h12,15-19H,3-11,13-14H2,1-2H3 |
Clé InChI |
IOFGEWKRHQGAQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


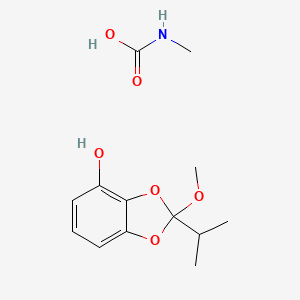
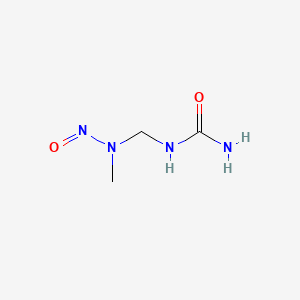
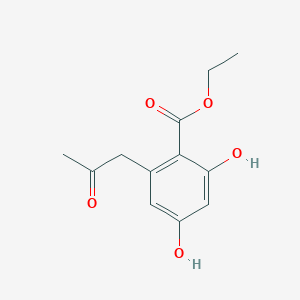
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
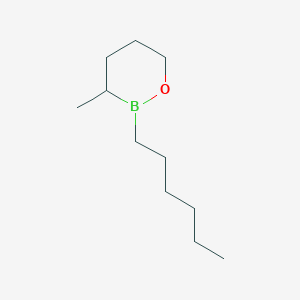

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
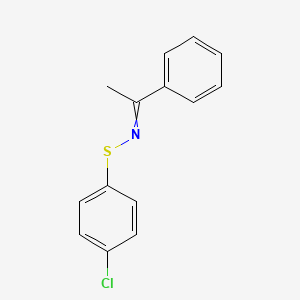
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
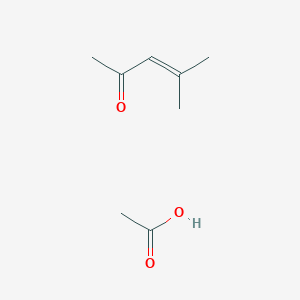
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
